

# The Economic and Clinical Efficacy of Infliximab Versus Its Biosimilars: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

A comprehensive review of the cost-effectiveness, clinical outcomes, and safety profiles of originator infliximab and its biosimilar counterparts, providing researchers, scientists, and drug development professionals with a data-driven guide to inform decision-making.

The advent of biosimilars for infliximab, a cornerstone biologic for a range of inflammatory diseases, has introduced significant competition into the market, promising substantial cost savings for healthcare systems globally. This guide provides a detailed comparative analysis of the cost-effectiveness, efficacy, and safety of originator infliximab (Remicade) and its biosimilars, supported by clinical and economic data.

## Economic Impact: A Clear Advantage for Biosimilars

The primary driver for the adoption of infliximab biosimilars is the significant reduction in cost. Numerous studies have quantified the substantial economic benefits of biosimilar introduction. In the United States, the introduction of infliximab biosimilars is estimated to have saved the healthcare system between \$260 million and \$842 million.<sup>[1]</sup> Similarly, budget impact analyses in Europe have demonstrated significant savings. A Dutch study projected total healthcare savings of €493 million over five years, a 28% reduction in costs for inflammatory bowel disease (IBD) treatment.<sup>[2]</sup> Another analysis in Italy predicted cumulative savings of at least €47 million over a five-year period.<sup>[3]</sup>

These savings are not solely due to the lower price of biosimilars but also to the competitive pressure they exert on the originator product, leading to price reductions of the reference

biologic as well.[\[1\]](#)[\[2\]](#) A study in a second-level hospital in Spain reported a 25.55% cost saving per vial of biosimilar infliximab compared to the reference product.[\[4\]](#)

## Data Presentation: Cost-Effectiveness and Budget Impact

The following tables summarize the key quantitative data from various economic analyses of infliximab and its biosimilars.

| Study/Region           | Time Horizon | Key Findings                                                                                                     | Citation            |
|------------------------|--------------|------------------------------------------------------------------------------------------------------------------|---------------------|
| United States          | 5 years      | Estimated savings of \$260 million to \$842 million for the US healthcare system.                                | <a href="#">[1]</a> |
| The Netherlands        | 5 years      | Projected total cost savings of €493 million for IBD treatment.                                                  | <a href="#">[2]</a> |
| Eastern Europe         | 3 years      | Potential savings of €8.0 million (biosimilar for naïve patients) to €16.9 million (interchangeability allowed). | <a href="#">[5]</a> |
| Italy                  | 5 years      | Cumulative savings of no less than €47 million.                                                                  | <a href="#">[3]</a> |
| Spain (Hospital Study) | 1 year       | 25.55% cost saving per vial of biosimilar infliximab.                                                            | <a href="#">[4]</a> |

| Cost-Utility Analysis<br>(Crohn's Disease) | Time Horizon | Incremental Cost       | Incremental QALYs | Conclusion                                                                                                        | Citation |
|--------------------------------------------|--------------|------------------------|-------------------|-------------------------------------------------------------------------------------------------------------------|----------|
| Canadian Study 1                           | 5 years      | -\$46,194<br>(Savings) | -0.13 (Loss)      | Switching to biosimilar is less costly but associated with a small loss in effectiveness.                         | [6][7]   |
| Canadian Study 2                           | 5 years      | -\$62,326<br>(Savings) | -0.48 (Loss)      | Biosimilar has an 83% probability of being cost-effective at a willingness-to-pay threshold of \$50,000 per QALY. | [8]      |
| Alberta, Canada                            | 5 years      | -\$55,407<br>(Savings) | -0.30 (Loss)      | Biosimilar had a 91% chance of being cost-effective at a willingness-to-pay threshold of \$50,000 per QALY.       | [9]      |

## Clinical Efficacy and Safety: Establishing Equivalence

A critical consideration for the adoption of biosimilars is the assurance of comparable efficacy and safety to the originator product. Multiple clinical trials and real-world studies have demonstrated the non-inferiority of infliximab biosimilars.

A retrospective observational cohort analysis comparing the biosimilar CT-P13 to reference infliximab in patients with IBD found that at week 52, clinical remission rates were significantly higher in the CT-P13 group (85.4%) compared to the reference infliximab group (63.0%).[\[10\]](#) A meta-analysis of 13 randomized controlled trials in patients with ankylosing spondylitis found no significant difference in efficacy and safety between an infliximab biosimilar and other biological treatments, including the originator.[\[11\]](#)[\[12\]](#)

Furthermore, a retrospective analysis in Indian patients with IBD concluded that the infliximab biosimilar is comparable to the originator in terms of both safety profile and its efficacy in inducing and maintaining remission.[\[13\]](#)

## Data Presentation: Comparative Clinical Outcomes

| Study                                              | Patient Population         | Endpoint                      | Infliximab Biosimilar | Originator Infliximab | P-value         | Citation |
|----------------------------------------------------|----------------------------|-------------------------------|-----------------------|-----------------------|-----------------|----------|
| Retrospective Cohort Analysis                      | Inflammatory Bowel Disease | Clinical Remission at Week 52 | 85.4%                 | 63.0%                 | 0.012           | [10]     |
| PLANETA S (Ankylosing Spondylitis)                 | Ankylosing Spondylitis     | ASAS20 Response at Week 30    | 70.5%                 | 72.4%                 | Not Significant | [11]     |
| PLANETA S (Ankylosing Spondylitis)                 | Ankylosing Spondylitis     | ASAS40 Response at Week 30    | 51.8%                 | 47.4%                 | Not Significant | [11]     |
| Indian Retrospective Analysis (Crohn's Disease)    | Crohn's Disease            | Clinical Remission at Week 52 | 52.6%                 | 43%                   | Not Reported    | [13]     |
| Indian Retrospective Analysis (Ulcerative Colitis) | Ulcerative Colitis         | Clinical Remission at Week 52 | 62.5%                 | 56.4%                 | Not Reported    | [13]     |

## Experimental Protocols: Methodologies of Key Analyses

The findings presented in this guide are based on robust methodologies from various study types.

**Cost-Effectiveness and Budget Impact Analyses:** These studies often employ economic modeling to project the financial impact of introducing biosimilars. A common approach is the use of a Markov model, which simulates the progression of a patient cohort through different health states over a defined time horizon (e.g., 5 years).[7][8][9] The model incorporates data on treatment costs, probabilities of transitioning between health states (e.g., remission, response, loss of response), and quality of life associated with each state (measured in Quality-Adjusted Life Years or QALYs).[7][8][9] Costs are typically analyzed from a public payer perspective and include drug acquisition costs and other healthcare resource utilization.[7]

**Comparative Efficacy and Safety Studies:** These are often designed as randomized controlled trials (RCTs) or retrospective observational cohort studies.[10][11] RCTs, considered the gold standard, randomly assign patients to receive either the biosimilar or the originator biologic to minimize bias.[11] Observational studies analyze real-world data from patient registries or hospital records to compare outcomes in patients who have received either treatment.[10] Key endpoints in these studies include clinical remission and response rates, often measured at specific time points (e.g., week 26 and week 52), and the incidence of adverse events.[10]

## Visualizing the Data: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the underlying biological pathway, a typical experimental workflow for a cost-effectiveness analysis, and the logical decision-making framework.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Infliximab and its biosimilars targeting TNF-α.



[Click to download full resolution via product page](#)

Caption: Workflow for a model-based cost-effectiveness analysis.



[Click to download full resolution via product page](#)

Caption: Logical framework for treatment decision-making.

## Conclusion

The evidence overwhelmingly supports the cost-effectiveness of infliximab biosimilars. Their introduction has led to substantial cost savings for healthcare systems, driven by lower acquisition costs and increased market competition. Importantly, these economic benefits do not come at the expense of clinical efficacy or safety, as numerous studies have demonstrated the comparable performance of biosimilars to the originator product. For researchers, scientists, and drug development professionals, the successful integration of infliximab biosimilars into clinical practice serves as a compelling case study for the potential of biosimilars to enhance patient access to vital therapies while promoting the sustainability of healthcare systems. Future research should continue to monitor long-term outcomes and the evolving economic impact of a maturing biosimilar market.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The biosimilar shift: trending infliximab biosimilar utilization and associated cost savings for commercial insurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Budget impact analysis of infliximab biosimilar: the Italian scenery: Analisi di budget impact del biosimilare di infliximab: lo scenario italiano | Global and Regional Health Technology Assessment [journals.aboutscience.eu]
- 4. 1ISG-008 Economic impact of the use of biosimilar infliximab in a second-level hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUMMARY OF EVIDENCE - Switching from Innovator to Biosimilar (Subsequent Entry) Infliximab: An Updated Review of the Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Cost-Utility Analysis of Switching from Reference to Biosimilar Infliximab Compared to Maintaining Reference Infliximab in Adult Patients with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A73 COST-EFFECTIVENESS OF INFILIXIMAB BIOSIMILAR COMPARED TO ORIGINATOR INFILIXIMAB FOR THE MANAGEMENT OF CROHN'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A104 COST-EFFECTIVENESS OF INFILIXIMAB BIOSIMILAR FOR THE MANAGEMENT OF CROHN'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elsevier.es [elsevier.es]
- 11. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of biosimilar infliximab and other biological treatments in ankylosing spondylitis: systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of biosimilar versus originator infliximab in patients with inflammatory bowel disease: A real-world cohort analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Economic and Clinical Efficacy of Infliximab Versus Its Biosimilars: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251215#comparative-analysis-of-the-cost-effectiveness-of-infliximab-and-biosimilars>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)